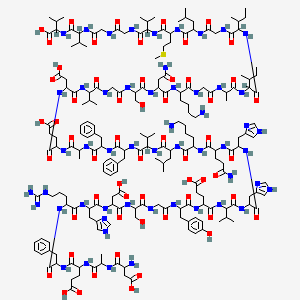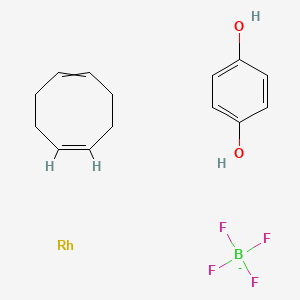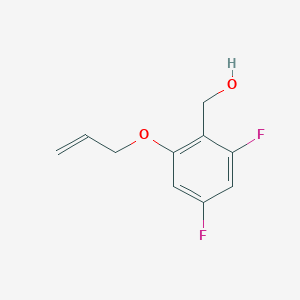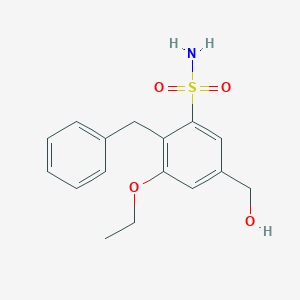
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is an organic compound with a complex structure that includes a benzyl group, an ethoxy group, a hydroxymethyl group, and a benzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of a benzene derivative followed by the introduction of the benzyl, ethoxy, and hydroxymethyl groups through various substitution reactions. The reaction conditions typically involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes followed by sequential substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The benzyl and ethoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the benzyl and ethoxy groups may enhance the compound’s binding affinity to target proteins, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-3-ethoxybenzenesulfonamide: Lacks the hydroxymethyl group.
2-Benzyl-5-(hydroxymethyl)benzenesulfonamide: Lacks the ethoxy group.
3-Ethoxy-5-(hydroxymethyl)benzenesulfonamide: Lacks the benzyl group.
Uniqueness
2-Benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide is unique due to the presence of all three functional groups (benzyl, ethoxy, and hydroxymethyl) on the benzenesulfonamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62273-61-4 |
|---|---|
Molekularformel |
C16H19NO4S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
2-benzyl-3-ethoxy-5-(hydroxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-9-13(11-18)10-16(22(17,19)20)14(15)8-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8,11H2,1H3,(H2,17,19,20) |
InChI-Schlüssel |
JOEMSQJOCNMIAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CO)S(=O)(=O)N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



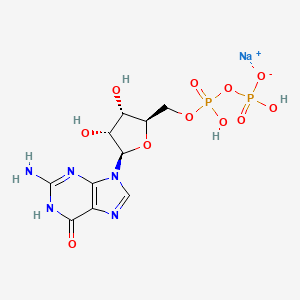
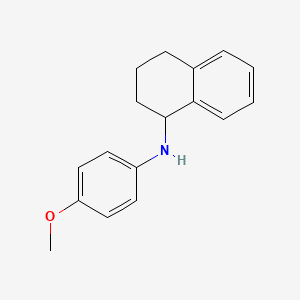

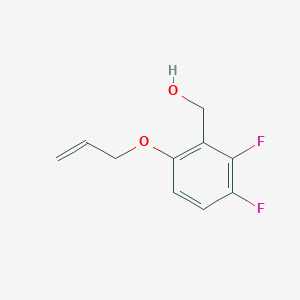
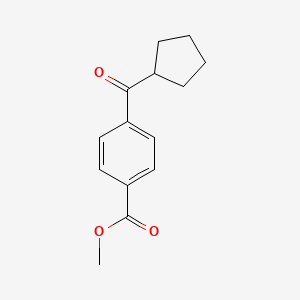
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
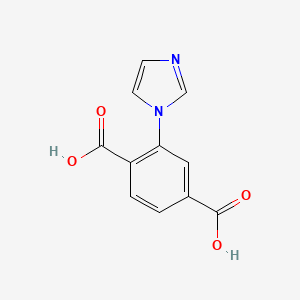
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
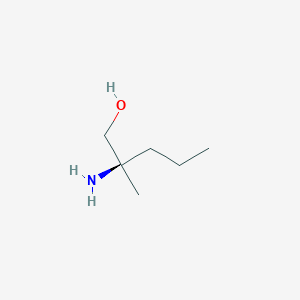
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
